

Application Notes and Protocols: CC-122 (Avadomide) Dosing and Administration in Clinical Studies

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Compound of Interest

Compound Name: *Anticancer agent 122*

Cat. No.: *B15138354*

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Introduction

CC-122, also known as Avadomide, is a novel oral cereblon E3 ligase modulating agent (CELMoD) with potent anti-tumor and immunomodulatory activities.^{[1][2][3]} It functions by binding to the cereblon (CRBN) protein, a substrate receptor of the cullin ring E3 ubiquitin ligase complex (CRL4-CRBN).^[4] This binding promotes the ubiquitination and subsequent proteasomal degradation of hematopoietic transcription factors Aiolos (IKZF3) and Ikaros (IKZF1), leading to downstream anti-proliferative and immunomodulatory effects.^[1] This document provides a detailed overview of the dosing and administration schedules of CC-122 as investigated in various clinical studies, along with associated experimental protocols and a visualization of its mechanism of action.

Quantitative Data Summary

The following tables summarize the dosing and administration schedules of CC-122 in different clinical trial settings.

Table 1: CC-122 Monotherapy Dose Escalation and Recommended Dosing

Clinical Trial Identifier	Patient Population	Dosing Schedule	Investigated	Maximum	
				Dose Levels	Tolerated / Non-Tolerated Dose (MTD)
CC-122-ST-001 (NCT01421524)	Relapsed/Refractory Solid Tumors, Multiple Myeloma, and Non-Hodgkin's Lymphoma	Once-daily, continuous 28-day cycles	0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, 3.0 mg, 3.5 mg	MTD: 3.0 mg, NTD: 3.5 mg	3.0 mg once-daily

Table 2: CC-122 in Combination Therapy

Clinical Trial Identifier	Patient Population	Combination Agents	CC-122 Dosing Schedule
CC-122-NHL-001	Relapsed/Refractory B-cell Non-Hodgkin Lymphoma	Obinutuzumab	3.0 mg once-daily, 5 days on / 2 days off (5/7-day schedule)
CC-122-DLBCL-001 (NCT02031419)	Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL)	Rituximab	3.0 mg once-daily, 5 days on / 2 days off (5/7-day schedule)
CC-122-DLBCL-002 (NCT03283202)	Newly Diagnosed DLBCL (IPI scores 3-5)	R-CHOP	Escalating doses of 1-3 mg, administered for the first 10 days of each 21-day cycle (Days 1-5 & 8-12)
NCT03834623	Advanced Melanoma	Nivolumab	2.0 mg once-daily, 5 days on / 2 days off (5/7-day schedule)

Experimental Protocols

Protocol 1: First-in-Human Dose Escalation Study (CC-122-ST-001)

Objective: To determine the dose-limiting toxicity (DLT), non-tolerated dose (NTD), maximum tolerated dose (MTD), recommended phase II dose (RP2D), and pharmacokinetics of CC-122 monotherapy.

Methodology:

- Study Design: A 3+3 dose-escalation design was employed.
- Patient Population: Patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.

- Treatment: CC-122 was administered orally once daily in continuous 28-day cycles.
- Dose Escalation: Seven dose levels were investigated, starting from 0.5 mg and escalating to 3.5 mg.
- DLT Assessment: Dose-limiting toxicities were evaluated during the first cycle of treatment.
- Pharmacokinetics: Blood and urine samples were collected to analyze the pharmacokinetic profile of CC-122.
- Pharmacodynamics: The degradation of Aiolos in peripheral B and T cells was measured as a pharmacodynamic marker.

Protocol 2: Combination Therapy with Rituximab (CC-122-DLBCL-001)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of CC-122 in combination with rituximab in patients with relapsed/refractory DLBCL and FL.

Methodology:

- Study Design: A phase Ib, multicenter, open-label study with a dose-expansion phase.
- Patient Population: Patients with relapsed/refractory DLBCL or FL.
- Treatment:
 - CC-122: 3 mg administered orally once daily for 5 consecutive days, followed by 2 days off (5/7-day schedule) each week.
 - Rituximab: 375 mg/m² administered intravenously. The schedule for rituximab was once per 28-day cycle (Day 8 of cycle 1, Day 1 of cycles 2-6, and then Day 1 of every third subsequent cycle for up to 2 years).
- Assessments:
 - Safety and tolerability were the primary endpoints.

- Preliminary efficacy was a secondary endpoint, with response assessed by the investigator.
- Pharmacokinetic blood samples were collected pre-dose and at 1.5 and 3 hours post-dose on days 1 and 15 of the first cycle.

Protocol 3: Combination Therapy with R-CHOP (CC-122-DLBCL-002)

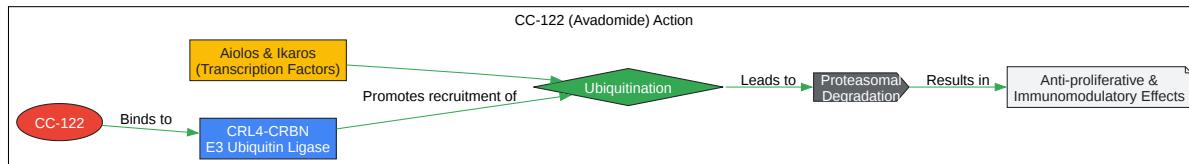
Objective: To assess the safety, tolerability, and complete response rate of CC-122 in combination with standard R-CHOP-21 in newly diagnosed high-risk DLBCL patients.

Methodology:

- Study Design: A phase 1/2 study.
- Patient Population: Patients with newly diagnosed DLBCL with International Prognostic Index (IPI) scores of 3-5.
- Treatment:
 - Standard R-CHOP was administered every 21 days for up to six cycles.
 - Oral CC-122 was given at escalating doses (1-3 mg) on days 1-5 and 8-12 of each 21-day cycle.
 - All patients received pegfilgrastim support.
- Primary Objectives: To assess safety, tolerability, and complete response rate.

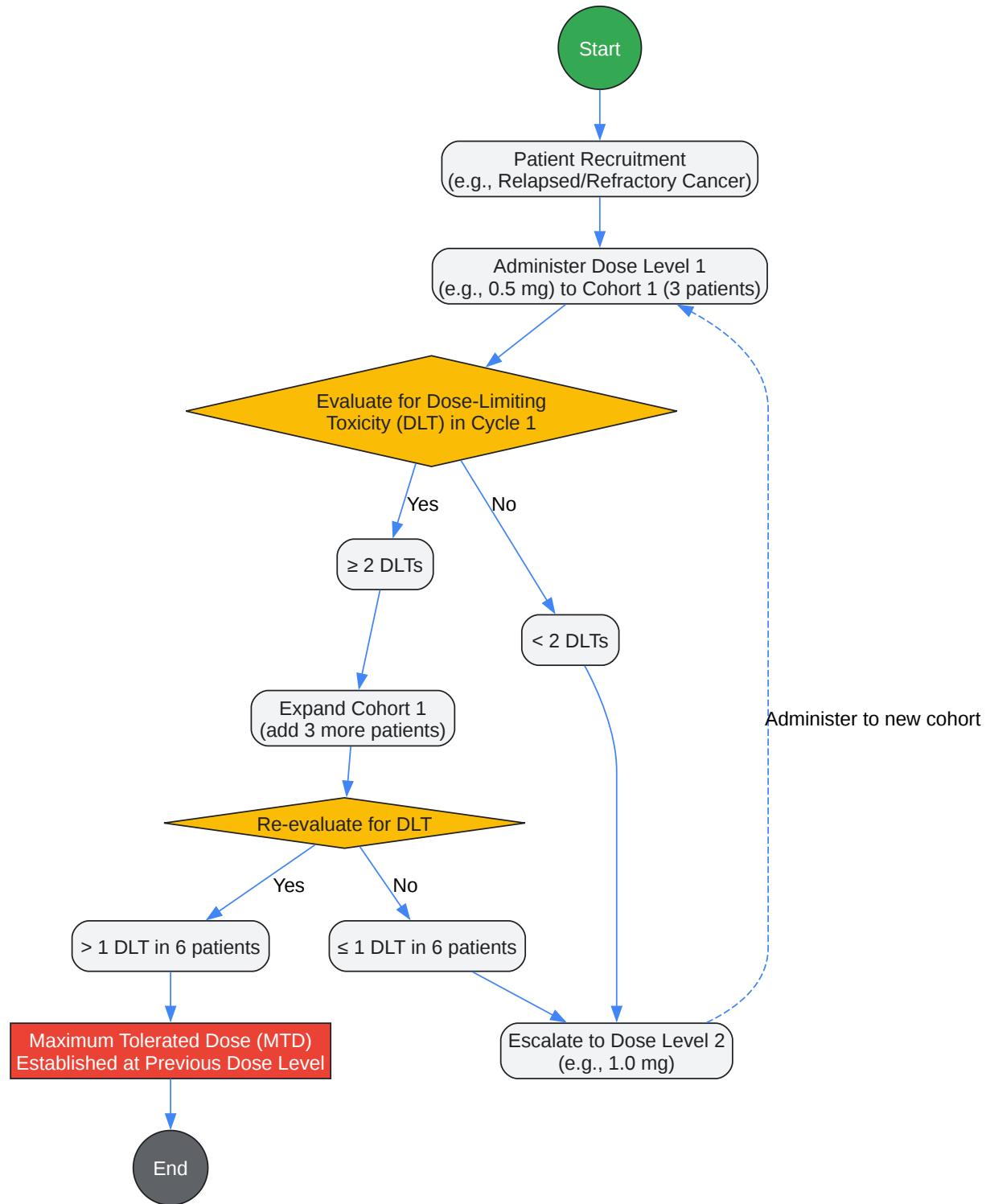
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CC-122 and a general workflow for a dose-escalation clinical trial.



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Caption: Mechanism of action of CC-122 (Avadomide).

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Caption: General workflow for a 3+3 dose-escalation clinical trial.

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